molecular formula C9H9ClN2O2 B14811985 2-Chloro-4-cyclopropoxynicotinamide

2-Chloro-4-cyclopropoxynicotinamide

Cat. No.: B14811985
M. Wt: 212.63 g/mol
InChI Key: QDRPZKIXMSJZQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxynicotinamide typically involves the chlorination of nicotinamide derivatives. One common method involves the reaction of 2-chloronicotinic acid with cyclopropanol under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .

Scientific Research Applications

2-Chloro-4-cyclopropoxynicotinamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other nicotinamide derivatives.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxynicotinamide is unique due to its specific cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxypyridine-3-carboxamide

InChI

InChI=1S/C9H9ClN2O2/c10-8-7(9(11)13)6(3-4-12-8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13)

InChI Key

QDRPZKIXMSJZQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Cl)C(=O)N

Origin of Product

United States

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